molecular formula C8H5BrF3N3 B13036915 5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine

5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B13036915
M. Wt: 280.04 g/mol
InChI Key: YPNRAROMHZIEAA-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C8H4BrF3N2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine typically involves the bromination of 7-(trifluoromethyl)-1H-indazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the bromination reaction to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium phosphate (K3PO4) are typical for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as protein kinases. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-azaindole: Similar in structure but lacks the trifluoromethyl group.

    5-Bromo-7-methylindole: Contains a methyl group instead of a trifluoromethyl group.

    5-Bromo-7-(trifluoromethyl)quinoline: A quinoline derivative with similar substituents.

Uniqueness

The presence of both bromine and trifluoromethyl groups in 5-Bromo-7-(trifluoromethyl)-1H-indazol-3-amine imparts unique electronic and steric properties, making it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .

Properties

Molecular Formula

C8H5BrF3N3

Molecular Weight

280.04 g/mol

IUPAC Name

5-bromo-7-(trifluoromethyl)-1H-indazol-3-amine

InChI

InChI=1S/C8H5BrF3N3/c9-3-1-4-6(14-15-7(4)13)5(2-3)8(10,11)12/h1-2H,(H3,13,14,15)

InChI Key

YPNRAROMHZIEAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)C(F)(F)F)Br

Origin of Product

United States

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